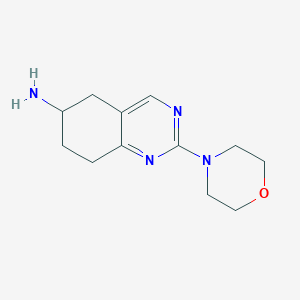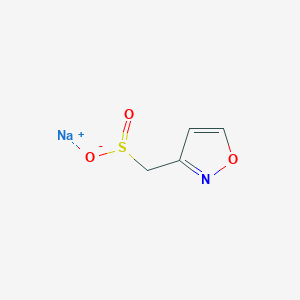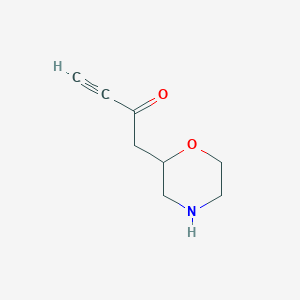![molecular formula C14H20BrNO3S B13166914 (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol is a complex organic compound characterized by the presence of a bromine atom, a sulfonyl group, and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound followed by the introduction of the azepane ring and sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a simpler hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol involves its interaction with specific molecular targets. The bromine atom and sulfonyl group can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-[4-(morpholin-1-ylsulfonyl)phenyl]-2-bromoethanol: Similar structure but with a morpholine ring instead of an azepane ring.
(1S)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-2-bromoethanol: Contains a piperidine ring instead of an azepane ring.
Uniqueness
The uniqueness of (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol lies in its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H20BrNO3S |
|---|---|
Poids moléculaire |
362.28 g/mol |
Nom IUPAC |
(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol |
InChI |
InChI=1S/C14H20BrNO3S/c15-11-14(17)12-5-7-13(8-6-12)20(18,19)16-9-3-1-2-4-10-16/h5-8,14,17H,1-4,9-11H2/t14-/m1/s1 |
Clé InChI |
HQMYCYNTULCALY-CQSZACIVSA-N |
SMILES isomérique |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[C@@H](CBr)O |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)

![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)



![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)

![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)

